

Preclinical Pharmacology of BMS-935177: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of **BMS-935177**, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of the compound's mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile based on available preclinical data.

Core Mechanism of Action

BMS-935177 is a highly selective and reversible inhibitor of Bruton's Tyrosine Kinase, a critical non-receptor tyrosine kinase in the Tec family. BTK is an essential signaling element in various immune cell pathways, particularly in B-cell development, activation, and signaling.[1][2] By reversibly binding to BTK, **BMS-935177** effectively blocks its kinase activity, thereby modulating downstream signaling cascades.[3] This targeted inhibition forms the basis of its potential therapeutic utility in autoimmune diseases and B-cell malignancies.[4][5]

In Vitro Pharmacology Enzymatic and Cellular Activity

BMS-935177 demonstrates potent inhibition of BTK in cell-free assays and functional activity in various cellular systems. The compound exhibits high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.



Table 1: In Vitro Potency and Selectivity of BMS-935177



Target/Assay	IC50 Value	Selectivity vs. BTK	Reference
Primary Target			
Bruton's Tyrosine Kinase (BTK)	2.8 nM	-	[6]
3 nM	-	[7]	_
Tec Family Kinases			
TEC	13 nM	~5-fold	[6]
ВМХ	24 nM	~9-fold	[6]
ITK	-	5 to 67-fold	[6]
TXK	-	5 to 67-fold	[6]
BLK	20 nM	~7-fold	[6]
Other Kinases			
SRC Family Kinases	-	>50-fold	[6]
SRC	-	1100-fold	[6]
TRKA	30 nM	~11-fold	[6]
HER4	<150 nM	>50-fold	[6]
TRKB	<150 nM	>50-fold	[6]
RET	<150 nM	>50-fold	[6]
Cellular Assays			
Calcium Flux (Human Ramos B cells)	27 nM	-	[6][7]
TNFα Production (Human PBMCs)	14 nM	-	[6][7]
CD69 Expression (Human Whole Blood)	550 ± 100 nM	-	[7]





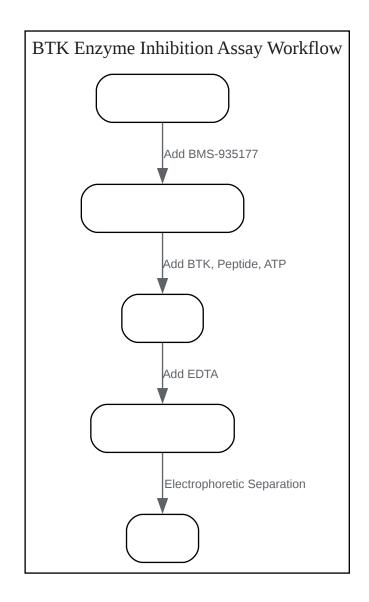


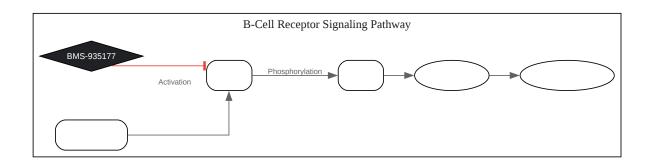
CD69 Expression (Mouse Whole Blood) $2060 \pm 240 \text{ nM} - [7]$

Experimental Protocols

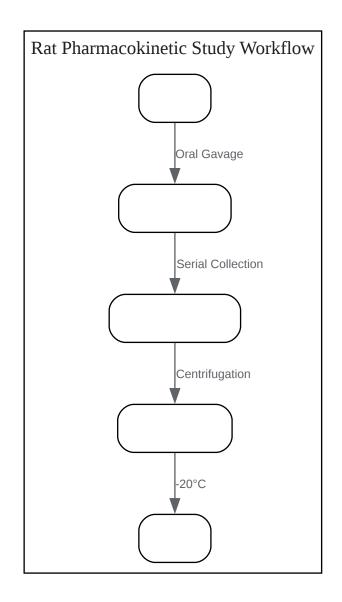
BTK Enzyme Inhibition Assay: The inhibitory activity of **BMS-935177** on human recombinant BTK was assessed using a fluorescence-based assay. The protocol involved incubating the compound at various concentrations with 1 nM human recombinant BTK, 1.5 μ M fluoresceinated peptide substrate, and 20 μ M ATP in an assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO). Following a 60-minute incubation at room temperature, the reaction was stopped by the addition of 35 mM EDTA. The levels of phosphorylated and unphosphorylated substrate were quantified via electrophoretic separation.[7]











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